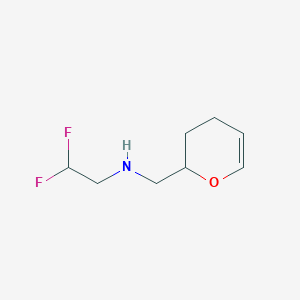

(2,2-difluoroethyl)(3,4-dihydro-2H-pyran-2-ylmethyl)amine

Description

Chemical Identity and Nomenclature

This compound is a tertiary amine compound characterized by its unique structural composition incorporating both fluorinated and heterocyclic elements. The compound possesses the Chemical Abstracts Service registry number 1545665-02-8 and conforms to the molecular formula C8H13F2NO with a molecular weight of 177.19 daltons. According to International Union of Pure and Applied Chemistry nomenclature standards, the compound is systematically named as N-(3,4-dihydro-2H-pyran-2-ylmethyl)-2,2-difluoroethanamine, reflecting its structural organization around a central nitrogen atom connecting two distinct organic moieties.

The structural architecture of this compound can be delineated through its Simplified Molecular Input Line Entry System notation: C1CC(OC=C1)CNCC(F)F, which delineates the connectivity pattern between the dihydropyran ring system and the difluoroethyl substituent. The Standard International Chemical Identifier for the compound is InChI=1S/C8H13F2NO/c9-8(10)6-11-5-7-3-1-2-4-12-7/h2-4-7-8-11H-1-3-5-6H2, providing a unique molecular descriptor that facilitates database searches and chemical informatics applications. The corresponding International Chemical Identifier Key, MFTQTZREHFMMFE-UHFFFAOYSA-N, serves as a condensed hash representation of the molecular structure.

| Chemical Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1545665-02-8 |

| Molecular Formula | C8H13F2NO |

| Molecular Weight | 177.19 g/mol |

| MDL Number | MFCD24200907 |

| PubChem CID | 75481269 |

The compound's physical characteristics include its appearance as a liquid at standard conditions, with storage requirements typically maintained at +4°C to ensure stability. The molecular architecture features a six-membered dihydropyran ring, which represents a partially saturated derivative of pyran, connected via a methylene bridge to an amine nitrogen that bears a 2,2-difluoroethyl substituent. This structural arrangement creates a compound with significant conformational flexibility while maintaining the characteristic properties associated with both fluorinated alkyl chains and oxygen-containing heterocycles.

Historical Development and Discovery

The development of this compound emerges from the broader historical context of organofluorine chemistry advancement and heterocyclic compound synthesis. The systematic exploration of fluorinated organic compounds gained significant momentum throughout the latter half of the twentieth century, driven by discoveries regarding fluorine's unique chemical properties and their impact on molecular behavior. Fluorine substitution has been recognized for its ability to dramatically alter charge distribution in organic compounds, thereby modifying their biological and chemical properties in profound ways.

The synthetic accessibility of compounds containing difluoroethyl motifs has been greatly enhanced by recent developments in fluoroalkylation methodologies. Contemporary synthetic approaches have evolved to address the unique challenges posed by fluorine effects in organic reactions, where traditional alkylation chemistry may not be directly applicable to fluoroalkylation processes. These advances have made it possible to efficiently introduce difluoroethyl groups into complex molecular frameworks, facilitating the preparation of compounds such as this compound through rational synthetic design.

The dihydropyran component of the molecule draws upon a rich tradition of heterocyclic chemistry research, particularly in the synthesis of oxygen-containing six-membered rings. Historical developments in dihydropyran synthesis have included hetero-Diels-Alder reactions, which have proven highly effective for constructing these heterocyclic frameworks. The combination of functionalized α,β-unsaturated carbonyl compounds with various dienophiles has provided versatile routes to dihydropyran structures, enabling the development of sophisticated synthetic strategies for accessing complex molecules containing these motifs.

The convergence of fluoroalkylation chemistry with heterocyclic synthesis represents a contemporary development in organic chemistry, reflecting the modern pharmaceutical industry's increasing acceptance of fluorinated compounds as valuable therapeutic agents. This historical trajectory has established the foundation for compounds like this compound to emerge as subjects of scientific interest, combining established heterocyclic chemistry principles with cutting-edge fluorination methodologies.

Significance in Modern Organic Chemistry

This compound occupies a significant position within contemporary organic chemistry research due to its embodiment of several key trends driving modern molecular design and synthesis. The compound exemplifies the strategic incorporation of fluorine into organic frameworks, a practice that has become fundamental to drug discovery and materials science applications. Fluorine's high abundance in the Earth's crust, ranking thirteenth among all elements at 525 parts per million, has made fluorinated compounds increasingly attractive targets for synthetic chemists seeking to exploit fluorine's unique properties.

The difluoroethyl moiety present in this compound represents an important class of fluoroalkyl groups that have gained prominence in medicinal chemistry applications. Fluorine-containing amino acids and related structures have become increasingly prominent in new drug development, reflecting two major trends in the pharmaceutical industry: the growing acceptance of peptides and modified peptides as therapeutic agents, and the widespread adoption of fluorine editing as a standard protocol in drug-candidate optimization. The incorporation of fluorine into biologically active compounds can critically enhance intrinsic activity, chemical and metabolic stability, and bioavailability, making compounds containing difluoroethyl groups particularly valuable for pharmaceutical research.

From a synthetic methodology perspective, the compound highlights advances in aminofluorination reactions, which have emerged as powerful tools for constructing fluorinated amine derivatives. Recent developments have demonstrated efficient protocols for synthesizing α-trifluoromethyl and α-difluoromethyl amines through aminofluorination of fluorinated alkenes. These methodologies employ electrophilic fluorine sources and proceed through single-electron oxidation pathways, enabling the preparation of a broad range of fluorinated amines including those bearing quaternary carbon centers.

The dihydropyran component contributes additional synthetic significance, as these heterocyclic structures serve as versatile intermediates in organic synthesis. The chemistry of β-carbonyl-substituted dihydropyrans has proven particularly valuable, with these compounds showing important applications in the construction of complex molecular architectures. The ability of dihydropyran systems to undergo various transformations, including ring-opening reactions and cycloadditions, makes them valuable building blocks for accessing diverse structural motifs.

| Research Application | Significance |

|---|---|

| Fluoroalkylation Methodology | Model substrate for developing new fluorination techniques |

| Heterocyclic Chemistry | Representative of dihydropyran synthetic strategies |

| Medicinal Chemistry | Potential pharmaceutical intermediate |

| Chemical Biology | Tool for studying fluorine effects in biological systems |

The compound's structure also provides insights into contemporary approaches to molecular complexity generation, where the strategic combination of different functional groups and heterocyclic systems can yield molecules with enhanced properties compared to their individual components. This principle of synergistic design has become increasingly important in modern organic chemistry, where researchers seek to maximize molecular efficiency by incorporating multiple beneficial structural features within single compounds. The presence of both fluorinated and heterocyclic elements in this compound exemplifies this approach, potentially offering unique reactivity profiles and biological activities that neither component would exhibit independently.

Propriétés

IUPAC Name |

N-(3,4-dihydro-2H-pyran-2-ylmethyl)-2,2-difluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2NO/c9-8(10)6-11-5-7-3-1-2-4-12-7/h2,4,7-8,11H,1,3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFTQTZREHFMMFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC=C1)CNCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-difluoroethyl)(3,4-dihydro-2H-pyran-2-ylmethyl)amine typically involves the reaction of 2,2-difluoroethylamine with 3,4-dihydro-2H-pyran-2-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

(2,2-Difluoroethyl)(3,4-dihydro-2H-pyran-2-ylmethyl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives .

Applications De Recherche Scientifique

(2,2-Difluoroethyl)(3,4-dihydro-2H-pyran-2-ylmethyl)amine has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of (2,2-difluoroethyl)(3,4-dihydro-2H-pyran-2-ylmethyl)amine involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the dihydropyran-2-ylmethyl group can influence its overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

Structural and Electronic Differences

Key Structural Analogs :

Diethyl(2-{[3-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amine (CAS 1354019-89-8): Contains a pyridine ring with a trifluoromethyl group, imparting strong electron-withdrawing effects. The tertiary amine and ethyl substituents increase steric bulk compared to the dihydropyran-linked amine in the target compound. Higher molecular weight (261.29 g/mol vs. ~207.22 g/mol estimated for the target compound) may influence pharmacokinetics .

(2,2,2-Trifluoroethyl)[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine: Features a trifluoroethyl group (vs. difluoroethyl in the target compound), enhancing electronegativity and lipophilicity.

4-Aryl-2-trifluoromethyl-4H-pyrans (from ):

- Fully aromatic pyran rings with trifluoromethyl groups exhibit higher stability under acidic conditions compared to dihydropyrans.

- Reactivity diverges in acid-catalyzed environments, with dihydropyrans undergoing ring-opening or rearrangement more readily .

Table 1: Structural and Electronic Comparison

| Compound | Heterocycle Type | Fluorine Substituent | Molecular Weight (g/mol) | Key Electronic Effect |

|---|---|---|---|---|

| Target compound | 3,4-Dihydro-2H-pyran | 2,2-Difluoroethyl | ~207.22 | Moderate electron-withdrawing |

| Diethyl(2-{[3-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amine | Pyridine | Trifluoromethyl | 261.29 | Strong electron-withdrawing |

| (2,2,2-Trifluoroethyl)[pyrazole]amine | Pyrazole | 2,2,2-Trifluoroethyl | ~237.20 | High electronegativity, lipophilicity |

| 4-Aryl-2-trifluoromethyl-4H-pyrans | Aromatic pyran | Trifluoromethyl | ~250–300 (varies) | Stabilized aromatic system |

Reactivity and Stability

Acid-Catalyzed Reactions :

The target compound’s dihydropyran ring is prone to ring-opening or rearrangement under acidic conditions, as observed in for related dihydropyrans. For example, 3,4-dihydro-2H-pyrans with trifluoromethyl groups undergo divergent reactions in acetonitrile vs. trifluoroacetic acid, yielding either aromatic pyrans or stabilized dihydro derivatives . By contrast, pyridine- or pyrazole-containing analogs (e.g., and ) exhibit greater stability in acidic media due to aromatic conjugation.Thermal Stability :

The difluoroethyl group likely reduces thermal stability compared to trifluoroethyl analogs (), as fewer fluorine atoms diminish electron-withdrawing stabilization.

Physicochemical Properties

- Solubility: The dihydropyran’s oxygen atom enhances water solubility relative to fully aromatic heterocycles (e.g., pyridine in ).

LogP Estimates :

Activité Biologique

(2,2-Difluoroethyl)(3,4-dihydro-2H-pyran-2-ylmethyl)amine, with the molecular formula CHFNO and a molecular weight of 177.19 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the presence of both a difluoroethyl group and a dihydropyran moiety, which may contribute to its unique biological interactions. The synthesis typically involves the reaction of 2,2-difluoroethylamine with 3,4-dihydro-2H-pyran-2-carbaldehyde under controlled conditions.

Currently, the specific biochemical pathways affected by this compound remain poorly understood. However, its structural components suggest potential interactions with various biological targets, including enzymes and receptors involved in metabolic processes.

Neuroprotective Effects

Compounds containing dihydropyran structures have also been investigated for neuroprotective effects. The presence of the difluoroethyl group may enhance lipophilicity, potentially allowing better penetration through the blood-brain barrier. This property could make this compound a candidate for further exploration in neurodegenerative disease models.

Case Studies and Research Findings

Research findings on related compounds provide insights into the potential biological activities of this compound:

| Study | Compound | Activity | Dosage | Outcome |

|---|---|---|---|---|

| Isodaphnetin | DPP-4 Inhibition | 3 mg/kg | >80% inhibition within 24 h | |

| Dihydropyran Derivatives | Neuroprotection | Varies | Significant neuroprotective effects demonstrated |

Toxicological Profile

While specific toxicological data for this compound is sparse, related compounds have exhibited low toxicity in controlled environments. The OECD SIDS assessment indicates that similar dihydropyran derivatives pose minimal risk to human health under regulated exposure conditions .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing (2,2-difluoroethyl)(3,4-dihydro-2H-pyran-2-ylmethyl)amine, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis of structurally related fluoroalkyl amines often involves nucleophilic substitution or reductive amination. For example, fluorinated pyridine derivatives are synthesized via nucleophilic substitution of polyhalogenated precursors with sodium azide or amines under controlled temperatures (40–80°C) . For the target compound, introducing the difluoroethyl group may require fluoroalkylation using 2,2-difluoroethyl triflate or similar reagents, followed by coupling with 3,4-dihydro-2H-pyran-2-ylmethylamine. Solvent choice (e.g., DMF or THF) and catalysis (e.g., K₂CO₃) are critical for regioselectivity and yield optimization .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Characterization typically employs a combination of:

- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and fluorine coupling patterns .

- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- HPLC : For purity assessment (>95% is standard for research-grade compounds) .

- X-ray crystallography (if crystalline): Resolves stereochemical ambiguities, as demonstrated for related pyrrolo-pyrimidine derivatives .

Q. What are the key physicochemical properties (e.g., solubility, stability) influencing its use in reaction design?

- Methodological Answer : The difluoroethyl group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability. Stability tests (TGA/DSC) under varying pH and temperature conditions are recommended. Storage at –20°C in inert atmospheres (argon) prevents decomposition, as suggested for analogous fluoroalkyl amines .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,4-dihydro-2H-pyran moiety influence reactivity in cross-coupling or catalytic reactions?

- Methodological Answer : The partially saturated pyran ring introduces conformational rigidity, which can sterically hinder nucleophilic attack at the amine center. DFT studies (e.g., Gaussian 09) on related compounds reveal that electron-donating substituents on the pyran ring increase amine basicity, facilitating protonation in acid-catalyzed reactions . Experimental validation via kinetic isotope effect (KIE) studies or Hammett plots is advised.

Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting biological or catalytic activity?

- Methodological Answer :

- DFT : Models reaction pathways (e.g., transition states for fluorination) and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

- Molecular docking : Screens for interactions with biological targets (e.g., enzymes or receptors). For example, indole-containing amines are docked against antimicrobial targets using AutoDock Vina .

- MD simulations : Assess stability in protein binding pockets over nanosecond timescales.

Q. How can contradictory data on fluorinated amine reactivity be resolved in mechanistic studies?

- Methodological Answer : Contradictions often arise from solvent polarity or competing reaction pathways. Use isotopic labeling (e.g., ¹⁸O/²H) to trace intermediates, or employ in-situ IR spectroscopy to monitor real-time reaction progress. For example, fluoroalkylation mechanisms have been clarified via ¹⁹F NMR kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.